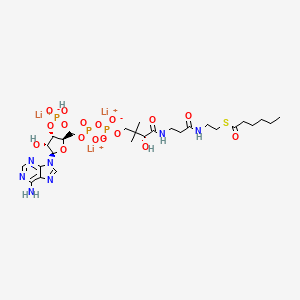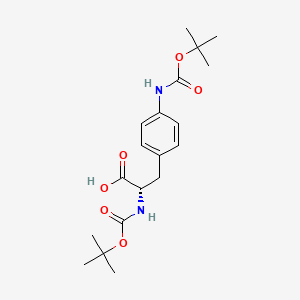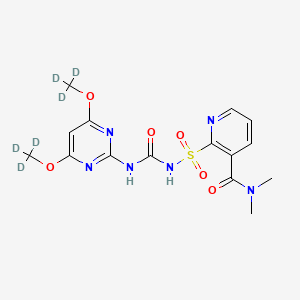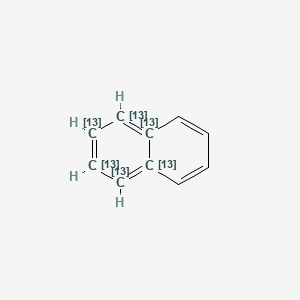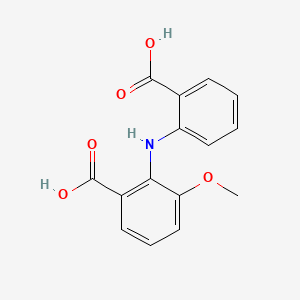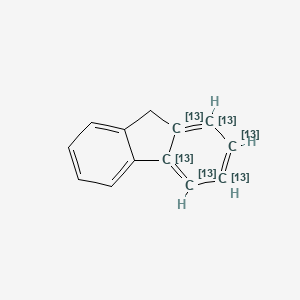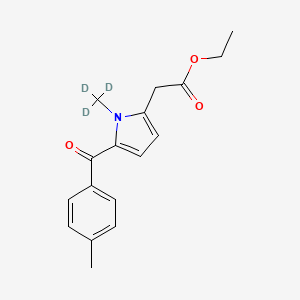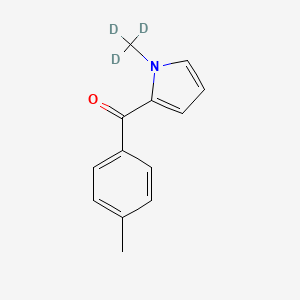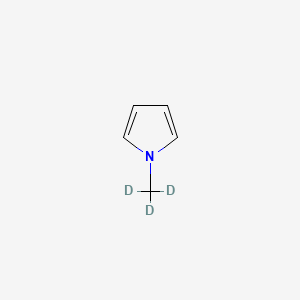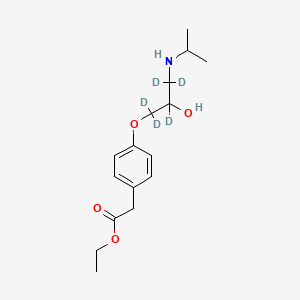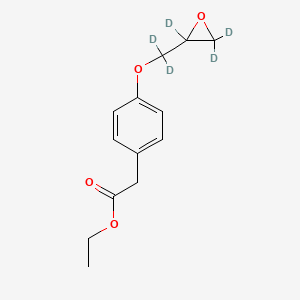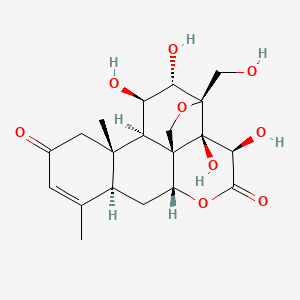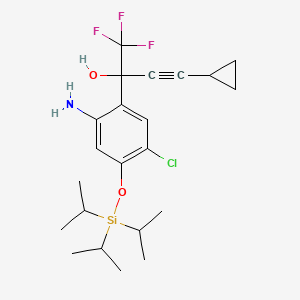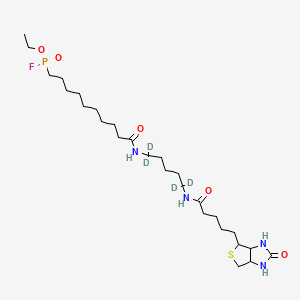
FP-Biotin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FP-Biotin-d4 is a labeled biotinylated organophosphorus compound. It is primarily used in proteomics research to identify proteins that react with organophosphorus toxicants. The compound has a molecular formula of C27H46D4FN4O5PS and a molecular weight of 596.77 .
Méthodes De Préparation
The synthesis of FP-Biotin-d4 involves the incorporation of deuterium atoms into the biotinylated organophosphorus structure. The synthetic route typically starts with the preparation of a fluorophosphonate intermediate, which is then conjugated to a biotin moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
FP-Biotin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
FP-Biotin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a probe in activity-based protein profiling (ABPP) to study enzyme activities and identify potential inhibitors.
Biology: The compound is employed in the identification of serine hydrolases and other enzymes in complex proteomes.
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents targeting specific enzymes.
Industry: It is utilized in the production of biotinylated probes for various biochemical assays and research studies
Mécanisme D'action
FP-Biotin-d4 exerts its effects by targeting serine hydrolases and other enzymes. The fluorophosphonate group forms a covalent bond with the active site serine residue of the enzyme, leading to the inhibition of its activity. This mechanism allows researchers to study the enzyme’s function and identify potential inhibitors. The biotin moiety facilitates the detection and purification of the enzyme-probe complex using avidin-based methods .
Comparaison Avec Des Composés Similaires
FP-Biotin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. Similar compounds include:
Fluorophosphonate-biotin: Another biotinylated organophosphorus compound used in enzyme profiling.
Biotinylated inhibitors: Various biotinylated inhibitors targeting different enzymes are used in proteomics research.
This compound stands out due to its specific labeling and enhanced stability, making it a valuable tool in advanced proteomics and biochemical research.
Propriétés
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
